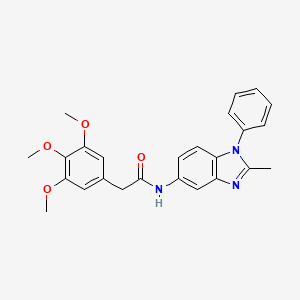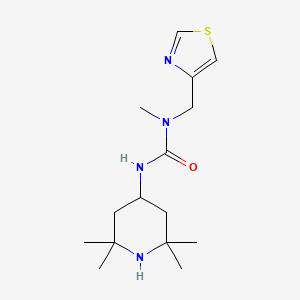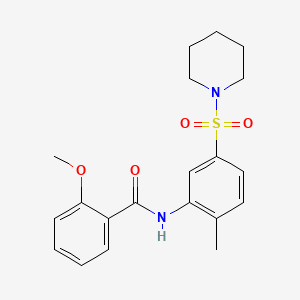
N-(2-methyl-1-phenylbenzimidazol-5-yl)-2-(3,4,5-trimethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methyl-1-phenylbenzimidazol-5-yl)-2-(3,4,5-trimethoxyphenyl)acetamide, also known as MPTA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MPTA has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. In
Applications De Recherche Scientifique
N-(2-methyl-1-phenylbenzimidazol-5-yl)-2-(3,4,5-trimethoxyphenyl)acetamide has been studied for its potential applications in various fields such as cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, this compound has been studied for its potential as a neuroprotective agent that can prevent neuronal damage caused by oxidative stress. In drug discovery, this compound has been used as a lead compound to design and synthesize new analogs with improved properties.
Mécanisme D'action
The mechanism of action of N-(2-methyl-1-phenylbenzimidazol-5-yl)-2-(3,4,5-trimethoxyphenyl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This compound has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and regulation. Additionally, this compound has been shown to activate the AMP-activated protein kinase pathway, which is involved in cellular energy homeostasis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to induce apoptosis, inhibit angiogenesis, and inhibit cell migration and invasion. In neuronal cells, this compound has been shown to protect against oxidative stress-induced damage, reduce inflammation, and improve mitochondrial function. In animal models, this compound has been shown to reduce tumor growth, improve cognitive function, and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methyl-1-phenylbenzimidazol-5-yl)-2-(3,4,5-trimethoxyphenyl)acetamide has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. This compound can be synthesized using simple and inexpensive starting materials, and it is relatively stable under normal lab conditions. Additionally, this compound has low toxicity in vitro and in vivo, making it a safe compound to use in lab experiments. However, this compound also has some limitations, including its solubility and specificity. This compound is not very soluble in water, which can limit its use in certain experiments. Additionally, this compound has low specificity for some targets, which can make it difficult to study its effects on specific pathways.
Orientations Futures
There are several future directions for research on N-(2-methyl-1-phenylbenzimidazol-5-yl)-2-(3,4,5-trimethoxyphenyl)acetamide, including the design and synthesis of new analogs with improved properties, the study of its effects on specific targets and pathways, and the development of new applications in various fields. One possible direction is the design of this compound analogs that are more soluble and specific for certain targets. Another direction is the study of this compound's effects on specific signaling pathways, such as the mTOR pathway, which is involved in cell growth and proliferation. Additionally, this compound has potential applications in other fields such as agriculture and environmental science, where it can be used as a pesticide or a pollutant remover.
Méthodes De Synthèse
N-(2-methyl-1-phenylbenzimidazol-5-yl)-2-(3,4,5-trimethoxyphenyl)acetamide can be synthesized using various methods, but the most common one involves the reaction of 2-methyl-1-phenylbenzimidazole-5-carboxylic acid with 3,4,5-trimethoxyphenylacetyl chloride in the presence of a base such as triethylamine. The resulting this compound is then purified using column chromatography. Other methods involve the use of different starting materials and reagents, but the overall process is similar.
Propriétés
IUPAC Name |
N-(2-methyl-1-phenylbenzimidazol-5-yl)-2-(3,4,5-trimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4/c1-16-26-20-15-18(10-11-21(20)28(16)19-8-6-5-7-9-19)27-24(29)14-17-12-22(30-2)25(32-4)23(13-17)31-3/h5-13,15H,14H2,1-4H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROACKUORFLGKDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C3=CC=CC=C3)C=CC(=C2)NC(=O)CC4=CC(=C(C(=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-ethyl-N'-(3-methylphenyl)-N-thieno[2,3-d]pyrimidin-4-ylethane-1,2-diamine](/img/structure/B7532908.png)
![N,3-dimethyl-N-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]but-2-enamide](/img/structure/B7532927.png)
![4-[1-[(2-Chlorophenyl)methyl]-2,5-dimethylpyrrol-3-yl]-2-(4-methylpiperazin-1-yl)-1,3-thiazole](/img/structure/B7532934.png)
![2-[[5-[3-(Trifluoromethyl)phenyl]tetrazol-2-yl]methyl]benzonitrile](/img/structure/B7532942.png)

![N-[(3,4-dimethoxyphenyl)methyl]-1-phenyltetrazol-5-amine](/img/structure/B7532945.png)
![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-4-(morpholin-4-ylmethyl)benzamide](/img/structure/B7532947.png)
![1-[(1-Benzylpiperidin-4-yl)methyl]-3-(thiophen-3-ylmethyl)urea](/img/structure/B7532948.png)

![3-[2-(4-fluorophenyl)-1H-indol-3-yl]-N-(1H-pyrazol-5-yl)propanamide](/img/structure/B7532964.png)
![1-[5-[4-(4-fluoroanilino)piperidine-1-carbonyl]-2,4-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B7532974.png)
![2,3-Dihydroindol-1-yl-[2-(1-methyltetrazol-5-yl)sulfanyl-5-nitrophenyl]methanone](/img/structure/B7532979.png)


